molecular formula C16H16FN5S B1223957 2-(4,6-Dimethyl-2-pyrimidinyl)-4-[(4-fluorophenyl)thio]-5-methyl-3-pyrazolamine

2-(4,6-Dimethyl-2-pyrimidinyl)-4-[(4-fluorophenyl)thio]-5-methyl-3-pyrazolamine

Cat. No.: B1223957
M. Wt: 329.4 g/mol
InChI Key: UHKSHIBWGZYKCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Respitose® ML003 is a highly consistent crystalline lactose with irregular-shaped particles and cohesive flow properties. It is primarily used as an excipient in pharmaceutical formulations, particularly for inhalation products .

Chemical Reactions Analysis

Respitose® ML003, being a form of lactose, can undergo various chemical reactions typical of carbohydrates. These include:

    Oxidation: Lactose can be oxidized to lactobionic acid using oxidizing agents like bromine water.

    Reduction: Lactose can be reduced to lactitol using reducing agents such as sodium borohydride.

    Hydrolysis: Lactose can be hydrolyzed to glucose and galactose using acids or enzymes like lactase.

    Maillard Reaction: Lactose can react with amino acids under heat to form Maillard reaction products, which are important in food chemistry.

Scientific Research Applications

Respitose® ML003 is widely used in scientific research and industry, particularly in the following areas:

Mechanism of Action

As an excipient, Respitose® ML003 does not have a direct pharmacological effect. its cohesive properties and controlled particle size distribution make it an ideal carrier for active pharmaceutical ingredients in inhalation products. The fine particles ensure efficient delivery of the drug to the lungs .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H16FN5S

Molecular Weight

329.4 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)-4-(4-fluorophenyl)sulfanyl-5-methylpyrazol-3-amine

InChI

InChI=1S/C16H16FN5S/c1-9-8-10(2)20-16(19-9)22-15(18)14(11(3)21-22)23-13-6-4-12(17)5-7-13/h4-8H,18H2,1-3H3

InChI Key

UHKSHIBWGZYKCL-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)N2C(=C(C(=N2)C)SC3=CC=C(C=C3)F)N)C

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=C(C(=N2)C)SC3=CC=C(C=C3)F)N)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,6-Dimethyl-2-pyrimidinyl)-4-[(4-fluorophenyl)thio]-5-methyl-3-pyrazolamine
Reactant of Route 2
Reactant of Route 2
2-(4,6-Dimethyl-2-pyrimidinyl)-4-[(4-fluorophenyl)thio]-5-methyl-3-pyrazolamine
Reactant of Route 3
Reactant of Route 3
2-(4,6-Dimethyl-2-pyrimidinyl)-4-[(4-fluorophenyl)thio]-5-methyl-3-pyrazolamine
Reactant of Route 4
2-(4,6-Dimethyl-2-pyrimidinyl)-4-[(4-fluorophenyl)thio]-5-methyl-3-pyrazolamine
Reactant of Route 5
Reactant of Route 5
2-(4,6-Dimethyl-2-pyrimidinyl)-4-[(4-fluorophenyl)thio]-5-methyl-3-pyrazolamine
Reactant of Route 6
Reactant of Route 6
2-(4,6-Dimethyl-2-pyrimidinyl)-4-[(4-fluorophenyl)thio]-5-methyl-3-pyrazolamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.